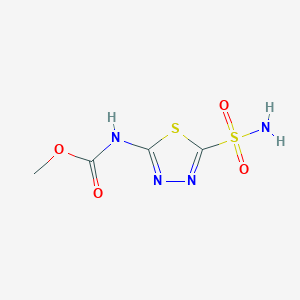

methyl N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)carbamate

説明

Methyl N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)carbamate: is a chemical compound with the molecular formula C4H6N4O4S2 and a molecular weight of 238.25 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a thiadiazole ring and a sulfamoyl group.

特性

IUPAC Name |

methyl N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O4S2/c1-12-3(9)6-2-7-8-4(13-2)14(5,10)11/h1H3,(H2,5,10,11)(H,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKQMWGRKFXGORC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NN=C(S1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of methyl N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)carbamate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-amino-1,3,4-thiadiazole-2-sulfonamide with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .

化学反応の分析

Types of Reactions: Methyl N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

Substitution: The thiadiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

科学的研究の応用

Chemical Structure and Synthesis

Chemical Structure:

- IUPAC Name: Methyl N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)carbamate

- Molecular Formula: C₅H₈N₄O₄S₂

- Molecular Weight: 238.25 g/mol

The synthesis of methyl N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)carbamate typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-sulfonamide with methyl chloroformate in the presence of a base like triethylamine. This reaction is performed in dichloromethane at room temperature to yield the target compound with high purity and yield .

Chemistry

Methyl N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)carbamate is utilized as a building block for synthesizing more complex molecules. Its unique properties make it valuable in the development of novel compounds with potential applications in various chemical processes .

Biology

The compound has been studied for its enzyme inhibitory activities. It has shown promise in inhibiting carbonic anhydrases (CAs), particularly CA IX and XII, which are associated with tumor growth and progression. The inhibition of these enzymes can lead to alterations in tumor microenvironments, making this compound a candidate for cancer therapy .

Medicine

In medicinal chemistry, methyl N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)carbamate is explored for its potential therapeutic effects against various diseases:

- Cancer Treatment: The compound's ability to inhibit specific enzymes involved in tumor growth positions it as a potential therapeutic agent for cancer treatment .

- Antimicrobial Activity: Research indicates that thiadiazole derivatives exhibit antimicrobial properties, suggesting that this compound may also have applications in treating bacterial infections .

Case Studies

Recent studies have evaluated the inhibitory effects of methyl N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)carbamate derivatives on human cancer cell lines such as HT-29 (colon cancer), MDA-MB-231 (breast cancer), and MG-63 (osteosarcoma). These studies demonstrated that certain derivatives significantly reduced cell viability under both normoxic and hypoxic conditions .

Summary of Findings

The findings indicate that:

- The synthesized compounds exhibited strong inhibitory effects on tumor-associated carbonic anhydrases.

- They have the potential to alter the pH of the tumor microenvironment favorably.

作用機序

The mechanism of action of methyl N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)carbamate involves its interaction with specific molecular targets. The compound is known to inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the enzyme targeted .

類似化合物との比較

Acetazolamide: A well-known carbonic anhydrase inhibitor with a similar sulfamoyl-thiadiazole structure.

Methazolamide: Another carbonic anhydrase inhibitor with a similar structure but different pharmacokinetic properties.

Uniqueness: Methyl N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit a wide range of enzymes makes it a versatile compound for various applications .

生物活性

Methyl N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)carbamate is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an enzyme inhibitor. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.

Chemical Structure and Synthesis

Chemical Structure:

- IUPAC Name: Methyl N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)carbamate

- Molecular Formula: C₅H₈N₄O₄S₂

- InChI Key: UKQMWGRKFXGORC-UHFFFAOYSA-N

The synthesis typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-sulfonamide with methyl chloroformate in the presence of a base like triethylamine. The reaction is performed in dichloromethane at room temperature, allowing for the formation of the target compound with high yield and purity.

Enzyme Inhibition

Methyl N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)carbamate has been identified as a potent inhibitor of various enzymes, particularly carbonic anhydrases (CAs). Its mechanism of action involves binding to the active sites of these enzymes, thereby preventing their catalytic functions. This inhibition has implications for treating conditions such as cancer and bacterial infections .

Case Studies and Research Findings

- Inhibition of Carbonic Anhydrase IX (CAIX):

-

Cell Viability Studies:

- Research involving human osteosarcoma MG-63 cells showed that administration of derivatives led to a significant reduction in cell viability under hypoxic conditions. For instance, compound 14a reduced cell viability by approximately 30% at a concentration of 800 μM, outperforming standard treatments .

-

Comparative Studies:

- Comparative analysis with other inhibitors like acetazolamide revealed that methyl N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)carbamate possesses unique properties due to its specific functional groups. This uniqueness enhances its efficacy against a broader range of enzymes compared to similar compounds .

Potential Therapeutic Applications

Given its biological activity as an enzyme inhibitor, methyl N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)carbamate is being explored for various therapeutic applications:

- Anticancer Treatment: Targeting CAIX can be beneficial in treating tumors that display hypoxic characteristics.

- Antibacterial Properties: The compound's mechanism may also extend to inhibiting bacterial growth through similar enzymatic pathways.

Summary Table of Biological Activities

| Activity | Details |

|---|---|

| Enzyme Inhibition | Potent inhibitor of carbonic anhydrase IX |

| Binding Affinity | Kd = 0.12 nM for CAIX |

| Cell Viability Impact | Reduces MG-63 cell viability by ~30% under hypoxia |

| Therapeutic Potential | Anticancer and antibacterial applications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。